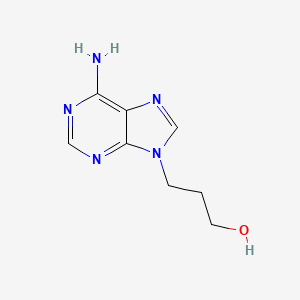

3-(6-Amino-9H-purin-9-yl)propan-1-ol

Description

Contextualization as a Purine (B94841) Nucleoside Analogue

3-(6-Amino-9H-purin-9-yl)propan-1-ol is classified as an acyclic nucleoside analogue. Nucleoside analogues are synthetic compounds that mimic the structure of natural nucleosides, which are the fundamental building blocks of DNA and RNA. nih.govresearchgate.net A standard nucleoside consists of a nucleobase (like adenine (B156593) or guanine) attached to a cyclic sugar, typically ribose or deoxyribose.

In acyclic nucleoside analogues, the cyclic sugar moiety is absent and replaced by an open-chain structure. nih.gov In the case of this compound, the adenine base (6-Amino-9H-purin) is connected at its N9 position to a three-carbon propanol (B110389) chain. This structural modification prevents the formation of a phosphodiester bond as seen in DNA or RNA, which is a key feature of how many of these analogues function biochemically.

The table below illustrates the structural differences between the natural nucleoside adenosine (B11128) and its acyclic analogue, this compound.

| Feature | Adenosine (Natural Nucleoside) | This compound |

| Nucleobase | Adenine (6-Amino-9H-purin) | Adenine (6-Amino-9H-purin) |

| Side Chain | β-D-ribofuranose (a cyclic sugar) | Propan-1-ol (an acyclic alkyl alcohol) |

| Linkage | N9 of adenine to C1' of ribose | N9 of adenine to C1 of the propyl chain |

| Chemical Class | Ribonucleoside | Acyclic Nucleoside Analogue |

Historical Perspectives on its Discovery and Initial Characterization in Research

The field of nucleoside analogues has a rich history, with research accelerating significantly in the latter half of the 20th century. nih.govresearchgate.net The development of acyclic nucleoside analogues marked a pivotal moment in antiviral drug discovery. A major breakthrough in this area was the collaboration between Antonín Holý and Erik De Clercq, which began in the 1970s and led to the discovery of acyclic nucleoside phosphonates (ANPs), a highly successful class of antiviral drugs. nih.govuochb.cz This pioneering work established the therapeutic potential of replacing the sugar ring with a linear side chain.

While a specific seminal publication detailing the first synthesis of this compound is not prominent in the literature, its creation falls within established organic chemistry principles for synthesizing N9-substituted purines. The initial characterization of such compounds typically occurs in a research setting through standard synthetic routes. The most common method involves the alkylation of adenine, where the hydrogen at the N9 position is replaced with an alkyl group. researchgate.net This is often achieved by reacting adenine with a suitable electrophile, such as an epoxide or an alkyl halide, under basic conditions. mdpi.com

The timeline below highlights key milestones relevant to the development of this class of compounds.

| Year/Era | Milestone | Significance |

| 1970s | Initial collaboration between Holý and De Clercq begins. nih.gov | Paved the way for the systematic development of acyclic nucleoside analogues. |

| Late 1970s | Discovery and development of Acyclovir. nih.gov | The first highly successful acyclic nucleoside analogue, validating the therapeutic concept. |

| 1980s | Key patents for Acyclic Nucleoside Phosphonates (ANPs) are filed. uochb.cz | Led to the development of major antiviral drugs like Tenofovir, Adefovir, and Cidofovir. nih.govresearchgate.net |

| 1990s-Present | Widespread synthesis and study of various N9-substituted purines. | Expansion of research into derivatives for various applications, including as biochemical probes and potential therapeutic agents. mdpi.comnih.gov |

Fundamental Role and Significance in Biochemical Systems Related to Purines

The significance of this compound and related compounds lies in their ability to interact with the cellular machinery that processes natural purines. Purine nucleosides are vital for numerous biological functions, including DNA/RNA synthesis and cellular signaling. By mimicking these natural molecules, acyclic analogues can act as competitive inhibitors or alternative substrates for enzymes involved in these pathways. researchgate.net

The general mechanism of action for many acyclic nucleoside analogues involves a process of cellular activation through phosphorylation. Enzymes known as kinases may recognize the terminal hydroxyl group (-OH) on the acyclic side chain and add phosphate (B84403) groups. This bioactivation converts the analogue into a mimic of a nucleotide monophosphate, diphosphate, or triphosphate. These activated forms can then interfere with enzymes such as DNA polymerases, leading to the termination of DNA chain elongation, a critical mechanism for antiviral and anticancer effects. researchgate.net

The specific biological activity of N9-substituted purines is heavily influenced by the nature of the side chain. nih.gov The 6-amino group of the adenine base is often crucial for binding to the active site of target proteins, typically by acting as a hydrogen bond donor. acs.org As such, compounds like this compound serve as valuable tools for researchers to probe the structural requirements of enzyme active sites and to develop more potent and selective inhibitors. For instance, related N9-substituted adenine derivatives have been explored as antagonists for adenosine receptors and as inhibitors of enzymes involved in purine metabolism, such as xanthine (B1682287) oxidase. acs.orgresearchgate.net

The table below summarizes key biological targets for purine derivatives and the potential interactions that analogues like this compound could have.

| Biological Target | Function | Potential Interaction with Analogue |

| Viral Kinases | Phosphorylate nucleosides (activation step) | Analogue acts as a substrate, initiating its conversion to an active form. |

| Cellular Kinases | Phosphorylate nucleosides | Analogue may be a substrate, though often with different efficiency than viral kinases. |

| DNA Polymerases | Synthesize DNA using nucleotide triphosphates | The phosphorylated analogue can act as a competitive inhibitor or a chain terminator. |

| Adenosine Receptors | Mediate cellular signaling in response to adenosine | Analogue may act as an agonist or antagonist, blocking or mimicking natural signaling. acs.org |

| Purine Catabolism Enzymes | Break down purines (e.g., Xanthine Oxidase) | Analogue may act as an inhibitor, altering metabolic pathways. researchgate.net |

Properties

IUPAC Name |

3-(6-aminopurin-9-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O/c9-7-6-8(11-4-10-7)13(5-12-6)2-1-3-14/h4-5,14H,1-3H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLZBVHFRNUTFCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)CCCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10500041 | |

| Record name | 3-(6-Amino-9H-purin-9-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10500041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

711-64-8 | |

| Record name | 3-(6-Amino-9H-purin-9-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10500041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 6 Amino 9h Purin 9 Yl Propan 1 Ol

Established Chemical Synthesis Routes

The chemical synthesis of 3-(6-Amino-9H-purin-9-yl)propan-1-ol and its derivatives relies on established organic chemistry principles, primarily involving the construction of the N-alkylated purine (B94841) core.

Alkylation Reactions Involving Adenine (B156593) Precursors

Direct alkylation of adenine is a common strategy for synthesizing N9-substituted purines. However, a significant challenge in the alkylation of purine derivatives is controlling the regioselectivity between the N7 and N9 positions of the imidazole (B134444) ring. nih.gov Direct alkylation with alkyl halides often results in a mixture of N7 and N9 isomers, with the N9-substituted product typically being the thermodynamically more stable and predominant isomer. nih.gov

The reaction of adenine with an appropriate three-carbon electrophile under basic conditions is the most direct approach. For instance, reacting adenine with a 3-halopropanol or a related synthon in the presence of a base like sodium hydride or potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) can yield the desired product. researchgate.net One documented method involves suspending adenine in anhydrous DMF with sodium hydride, heating to form the sodium adenide salt, and then introducing the alkylating agent. researchgate.net While effective, yields can be variable, and purification is often required to isolate the desired N9 isomer from the N7 byproduct and unreacted starting materials. researchgate.net

Another approach involves the ring-opening of an epoxide by adenine. mdpi.com For example, the reaction of adenine with a suitable epoxide in the presence of a base like potassium carbonate can lead to the formation of an amino alcohol derivative, demonstrating a regioselective alkylation at the N9 position. mdpi.com

Table 1: Conditions for N9-Alkylation of Adenine Derivatives This table is for illustrative purposes based on typical reaction conditions described in the literature.

| Alkylating Agent | Base | Solvent | Temperature | Outcome | Reference |

|---|---|---|---|---|---|

| 1-Bromo-3-diazo-propan-2-one | Sodium Hydride | DMF | Room Temp to 100°C | N9-substituted product | researchgate.net |

| Epoxide | Potassium Carbonate | DMF | 110-120 °C | N9-substituted amino alcohol | mdpi.com |

Stereoselective Synthetic Approaches for Chiral Analogues

The synthesis of chiral analogues, such as those with a stereocenter on the propane (B168953) side chain, requires stereoselective methods. These approaches are crucial for producing enantiomerically pure compounds, which is often a requirement for biologically active molecules.

One strategy involves using chiral starting materials to introduce the desired stereochemistry. For example, a multi-step synthesis can begin from a chiral precursor that already contains the required stereocenter, which is then elaborated to include the purine moiety. The synthesis of vicinal amino alcohols, a common structural motif, often starts from enantiopure amino acids. researchgate.net

Another approach is asymmetric synthesis, where chirality is introduced during the reaction sequence. This can be achieved through the use of chiral catalysts or auxiliaries. For instance, the stereoselective synthesis of certain bicyclic alkaloids has been accomplished using p-menthane-3-carboxaldehyde as a chiral auxiliary. mdpi.com While not directly applied to this compound, these principles are fundamental to creating chiral analogues.

Formation of Key Intermediates in Multi-step Syntheses

Complex syntheses often proceed through key intermediates that are easier to prepare and purify before being converted into the final target molecule. In the context of purine derivatives, a common strategy is to perform the alkylation on a modified purine ring, which is later converted to adenine.

A pivotal intermediate for many chiral purine analogues is (R)-1-(6-chloro-9H-purin-9-yl)propan-2-ol. acs.org This intermediate can be synthesized and then the chloro group at the C6 position is subsequently displaced by an amino group to form the final adenine derivative. The synthesis of a related intermediate, 1-(6-iodo-9H-purin-9-yl) propan-2-one, was achieved in a two-step sequence starting from 6-iodopurine (B1310063) and chloroacetone, mediated by potassium carbonate. acs.org

Another example of a multi-step synthesis involves building the purine ring from imidazole precursors. nih.gov This method offers unambiguous regioselectivity but is often more laborious than direct alkylation. nih.gov Similarly, novel 6-cyano-9-(aryl)-9H-purine derivatives have been synthesized from diaminomaleonitrile (B72808) through formamidine (B1211174) intermediates, showcasing a route where the purine ring is constructed in a stepwise fashion. researchgate.net

Chemoenzymatic Synthesis and Biocatalysis

Chemoenzymatic methods combine the efficiency of chemical synthesis with the high selectivity of biological catalysts (enzymes). These approaches are particularly valuable for creating enantiomerically pure chiral compounds.

Enzymatic Resolution Techniques Utilizing Lipases

Kinetic resolution is a widely used technique to separate a racemic mixture of chiral molecules. Lipases are a class of enzymes that are particularly effective for this purpose, often catalyzing the enantioselective acylation or hydrolysis of alcohols and esters. nih.gov

In one approach, a racemic alcohol analogous to the target compound can be subjected to lipase-catalyzed acylation. The enzyme will selectively acylate one enantiomer, leaving the other enantiomer as an unreacted alcohol. For example, a suspension of immobilized lipase (B570770) from Burkholderia cepacia (Amano PS-IM) in a mixture of vinyl acetate (B1210297) and toluene (B28343) has been used to obtain a desired (R)-ester in 47% yield and 99% enantiomeric excess (ee). acs.org Similarly, Candida antarctica lipase B (CAL-B) has been used for the kinetic resolution of racemic 1-(trityloxy)propan-2-ol. acs.org

Alternatively, a racemic acetate can be resolved through enantioselective hydrolysis. Lipases from Pseudomonas fluorescens and Thermomyces lanuginosus have demonstrated high efficiency in the kinetic resolution of aryloxy-propan-2-yl acetates, yielding both the unreacted (S)-acetate and the hydrolyzed (R)-alcohol with enantiomeric excesses greater than 99%. mdpi.com

Table 2: Lipases Used in Kinetic Resolution of Propan-1-ol Analogues

| Lipase Source | Reaction Type | Substrate | Outcome | Reference |

|---|---|---|---|---|

| Burkholderia cepacia | Acylation | Racemic alcohol | (R)-ester (99% ee) | acs.org |

| Candida antarctica B | Resolution | Racemic 1-(trityloxy)propan-2-ol | Enantiomerically pure product | acs.org |

| Pseudomonas fluorescens | Hydrolysis | Racemic acetate | (R)-alcohol (>99% ee), (S)-acetate (>99% ee) | mdpi.com |

Stereoselective Reduction through Alcohol Dehydrogenases

Alcohol dehydrogenases (ADHs) are enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. They are highly valuable in asymmetric synthesis for the stereoselective reduction of prochiral ketones to produce enantiomerically pure secondary alcohols. nih.gov

A notable application is the reduction of a prochiral ketone precursor to a chiral alcohol intermediate. For instance, the stereoselective reduction of 1-(6-chloro-9H-purin-9-yl) propan-2-one has been achieved using lyophilized E. coli cells containing a recombinant ADH from Lactobacillus kefir. acs.org This biocatalytic reduction yielded the corresponding (R)-alcohol with an excellent optical purity (>99% ee) and in high yield (86%). acs.org

The mechanism of stereoselectivity in ADHs is an area of intensive research. Structural studies and mutagenesis can be employed to engineer these enzymes for enhanced or even inverted stereoselectivity. jiangnan.edu.cn For example, a "polarity scanning" strategy has been used to identify key amino acid residues in the substrate-binding pocket of an ADH from Kluyveromyces polyspora, allowing for the creation of variants with either enhanced R-selectivity or inverted S-selectivity for the reduction of bulky ketones. jiangnan.edu.cn This highlights the power of ADHs as tunable biocatalysts for accessing specific chiral alcohol intermediates.

Optimization of Biocatalytic Reaction Conditions

The enzymatic synthesis of nucleoside analogues, including acyclic derivatives like this compound, offers significant advantages over traditional chemical routes, such as high stereoselectivity and milder reaction conditions. researchgate.netnih.gov Optimization of these biocatalytic processes is crucial for achieving high yields and purity. Key strategies involve the careful selection and engineering of enzymes, as well as the fine-tuning of reaction parameters.

Enzyme cascades, which utilize multiple enzymes in a single pot, have emerged as a powerful approach. nih.gov For the synthesis of nucleoside analogues, this often involves enzymes from nucleoside metabolism and salvage pathways, such as nucleoside phosphorylases (NPs), 2'-deoxyribosyltransferases (NDTs), ribokinases (RK), and phosphopentomutases (PPM). nih.govresearchgate.net The optimization process for these cascades includes:

Enzyme Selection and Engineering: The choice of enzyme is paramount. Enzymes like NPs and NDTs are commonly used for the key transglycosylation reaction that couples the purine base to the side chain. researchgate.net Directed evolution and protein engineering techniques are employed to enhance enzyme stability, substrate specificity, and catalytic efficiency. researchgate.net For instance, mutations can be introduced to create enzyme variants that are more robust or have altered substrate preferences. researchgate.net

Reaction Parameter Tuning: Critical reaction conditions such as pH, temperature, buffer composition, and substrate concentrations are meticulously optimized. For example, maintaining an optimal pH is essential for enzyme activity and stability. The concentration of phosphate (B84403) can also be a key parameter, as it can influence the equilibrium of reactions catalyzed by nucleoside phosphorylases.

Immobilization: Immobilizing enzymes or whole cells onto solid supports is a widely used strategy to improve biocatalyst stability, facilitate reuse, and simplify product purification. researchgate.net Various immobilization techniques, including entrapment, covalent attachment, and adsorption, have been successfully applied in the synthesis of nucleoside analogues. researchgate.net

Cofactor-Regeneration Systems: For enzymatic reactions that require expensive cofactors like ATP, implementing an efficient in-situ cofactor regeneration system is economically vital for large-scale synthesis. nih.gov

Through these optimization strategies, biocatalytic routes can be developed into highly efficient and sustainable methods for the production of this compound and its derivatives. researchgate.netnih.gov

Derivatization Strategies and Analogue Synthesis

The chemical scaffold of this compound provides multiple sites for modification, allowing for the synthesis of a diverse library of analogues. These derivatization strategies are aimed at exploring structure-activity relationships and developing new molecular probes.

Modification of the Purine Ring System

The purine ring is a primary target for derivatization, with the C6 and C8 positions being particularly amenable to substitution. nih.govmdpi.com

C6-Substituted Analogues: The 6-amino group can be replaced with various other functionalities. A common strategy involves starting with 6-chloropurine (B14466) and performing nucleophilic aromatic substitution reactions. nih.gov This allows for the introduction of a wide range of substituents, including different amines, alkoxy groups, and thioethers. nih.govresearchgate.net More advanced methods, such as photoredox/nickel dual catalysis, have enabled the direct cross-coupling of unprotected purine nucleosides with alkyl bromides to form C-C bonds at the C6 position. nih.govacs.org This late-stage functionalization is highly valuable in medicinal chemistry for rapidly generating diverse analogues. nih.gov For example, N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides have been synthesized as potential xanthine (B1682287) oxidase inhibitors. researchgate.net

C8-Substituted Analogues: Direct C-H bond activation at the C8 position has become a powerful tool for introducing aryl and other groups. mdpi.com Palladium-catalyzed C-H arylation is a notable example, enabling the synthesis of C8-arylpurine nucleosides. mdpi.com

Below is a table summarizing various modifications to the purine ring system.

| Position of Modification | Type of Modification | Synthetic Method | Example of Substituent |

|---|---|---|---|

| C6 | N-Substitution | Nucleophilic Aromatic Substitution | N,N-dimethylamino nih.gov |

| C6 | C-C Bond Formation | Photoredox/Nickel Dual Catalysis | Cycloalkyl groups nih.gov |

| C6 | Amide Linkage | Acylation | 1,2-oxazole-3-carboxamide researchgate.net |

| C8 | C-C Bond Formation | Direct C-H Arylation (Pd-catalyzed) | Aryl groups mdpi.com |

| N9 | Alkylation | Nucleophilic Substitution | Benzyl group nih.gov |

Alterations to the Hydroxypropyl Side Chain

The hydroxypropyl side chain is another key site for structural modification, influencing the molecule's flexibility, polarity, and interactions with biological targets. researchgate.netnih.gov

Chain Length and Functionalization: The length of the alkyl chain can be varied, and additional functional groups can be introduced. For instance, analogues with amino groups on the side chain have been synthesized through the ring-opening of aminocyclopropanes with purines, catalyzed by scandium triflate. researchgate.net

Introduction of Cyclic Systems: The acyclic side chain can be replaced with or incorporated into cyclic structures. This includes the synthesis of carbocyclic analogues, where a carbon ring mimics the ribose sugar, enhancing metabolic stability. mdpi.com Spirocyclic systems have also been developed; for example, the opening of a spirocyclic epoxide with adenine yields a novel nucleoside analogue with a complex, rigid side chain. mdpi.com

Formation of Diazoacetone Derivatives: The hydroxyl group can be converted into other functionalities. For example, reaction of adenine with 1-bromo-3-diazo-propan-2-one under basic conditions yields 1-(6-amino-9H-purin-9-yl)-3-diazoacetone, introducing a reactive diazo group for further chemical transformations. researchgate.net

The table below showcases different alterations to the side chain.

| Type of Alteration | Synthetic Approach | Resulting Structure |

|---|---|---|

| Chain Functionalization | Ring-opening of aminocyclopropanes | Side chain with an amino group researchgate.net |

| Cyclization | Multi-step synthesis from cyclic precursors | Carbocyclic analogues mdpi.com |

| Spirocyclization | Epoxide opening with adenine | Spirocyclic nucleoside analogues mdpi.com |

| Functional Group Interconversion | Alkylation with 1-bromo-3-diazo-propan-2-one | Diazoacetone side chain researchgate.net |

| Esterification/Amidation | Reaction of the corresponding propanoic acid | Propanoate and propanamide derivatives nih.govprepchem.com |

Synthesis of Phosphonate (B1237965) and Phosphonamidate Analogues

Phosphonate analogues of nucleosides, where a stable P-C bond replaces the more labile P-O-C linkage of a phosphate group, are of significant interest due to their enhanced metabolic stability. mdpi.orgfrontiersin.org The synthesis of acyclic nucleoside phosphonates (ANPs) related to this compound involves the introduction of a phosphonate moiety onto the side chain. nih.gov

Key synthetic methods include:

Michaelis-Arbuzov Reaction: This is a classic method for forming carbon-phosphorus bonds, often used to create the phosphonate group. nih.gov

1,3-Dipolar Cycloaddition: This reaction can be used to synthesize analogues where a triazole ring links the phosphonate group to the rest of the side chain. nih.gov

Prodrug Strategies: To improve cell permeability, the phosphonate group is often masked with biolabile protecting groups, creating phosphonamidate or other prodrug forms. These prodrugs are designed to release the active phosphonate intracellularly. nih.govacs.org For example, bis(pivaloyloxymethyl) or POM prodrugs have been successfully employed. nih.gov

Development of Isotope-Labeled Analogues for Research Applications

Isotope labeling is an invaluable tool for studying the metabolic fate, mechanism of action, and structural biology of molecules. wikipedia.org Analogues of this compound can be labeled with stable isotopes (e.g., ²H, ¹³C, ¹⁵N) or radioisotopes (e.g., ³H). nih.govx-chemrx.com

Common labeling strategies include:

Use of Labeled Precursors: The synthesis can be carried out using starting materials that are already enriched with the desired isotope. For example, ¹³CO₂ can be used as a source of ¹³C. x-chemrx.com Purine C8 sites are readily labeled using labeled formic acid. nih.gov

Hydrogen Isotope Exchange (HIE): This method allows for the late-stage introduction of deuterium (B1214612) (²H) or tritium (B154650) (³H) by exchanging existing hydrogen atoms. x-chemrx.com For instance, purine C8 protons can be exchanged with tritium from tritiated water. nih.gov This technique is particularly useful for labeling complex molecules without the need for de novo synthesis. x-chemrx.com

These isotope-labeled analogues are crucial for a variety of research applications, including metabolic flux analysis, quantitative mass spectrometry, and NMR-based structural studies. nih.govx-chemrx.combiorxiv.org

Molecular and Cellular Mechanisms of Action

Interactions with Nucleic Acid Metabolism Pathways

As an analog of adenine (B156593), a primary building block of DNA and RNA, 3-(6-Amino-9H-purin-9-yl)propan-1-ol could theoretically interfere with nucleic acid metabolism.

Potential Interference with DNA and RNA Synthesis

The structural similarity of this compound to adenosine (B11128), the ribonucleoside form of adenine, suggests a potential for this compound to be recognized by enzymes involved in DNA and RNA synthesis. It is plausible that it could act as a competitive inhibitor of DNA and RNA polymerases, thereby disrupting the incorporation of adenosine triphosphate (ATP) and deoxyadenosine (B7792050) triphosphate (dATP) into newly synthesized nucleic acid chains. However, without experimental data, the affinity of this compound for the active sites of these enzymes and its ability to be phosphorylated into a triphosphate form remain unknown.

Modulation of Nucleotide Metabolism

The cellular pool of nucleotides is tightly regulated. Purine (B94841) analogs can disrupt this balance by inhibiting key enzymes in nucleotide metabolism. It is conceivable that this compound could be a substrate or inhibitor for enzymes such as adenosine kinase or other nucleoside kinases. Such interactions could lead to an altered balance of purine nucleotides, which in turn could have widespread effects on cellular processes, including signaling and energy homeostasis.

Purine Receptor and Enzyme Interactions

The purine core of this compound makes it a candidate for interaction with a variety of proteins that recognize purines, including enzymes of the purine metabolic pathways and purinergic receptors.

Engagement with Enzymes Relevant to Purine Salvage and De Novo Pathways

Cells maintain their purine nucleotide pools through two main pathways: de novo synthesis and the salvage pathway. The de novo pathway builds purines from simpler precursors, while the salvage pathway recycles purine bases from the breakdown of nucleic acids.

Purine analogs can interfere with these pathways. For instance, they might inhibit key regulatory enzymes such as phosphoribosyl pyrophosphate (PRPP) synthetase or amidophosphoribosyltransferase in the de novo pathway. Alternatively, they could be substrates or inhibitors for enzymes in the salvage pathway, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) or adenine phosphoribosyltransferase (APRT). The specific interactions of this compound with these enzymes have not been documented.

Binding Affinity and Specificity with Cellular Receptors

Purines like adenosine and ATP are important extracellular signaling molecules that act through purinergic receptors. These receptors are broadly classified into P1 (adenosine) and P2 (ATP) receptors, each with several subtypes. Given its structural resemblance to adenosine, this compound could potentially bind to P1 receptors. The affinity and specificity of this binding would determine its potential as an agonist or antagonist of purinergic signaling. Research into the binding profiles of purine analogs is an active area, but specific data for this compound is not available.

Cellular Responses and Pathway Modulation

The potential interactions described above could lead to a range of cellular responses. For example, interference with DNA and RNA synthesis could lead to cell cycle arrest and apoptosis. Modulation of nucleotide pools and purinergic signaling can affect a wide array of cellular functions, including proliferation, differentiation, and metabolism. The specific cellular outcomes would depend on the concentration of the compound, the cell type, and the specific molecular targets with which it interacts. Without empirical data, any discussion of the cellular responses to this compound remains speculative.

Influence on Cell Growth and Proliferation in Research Models

Research into the effects of adenine and its derivatives on cell growth has revealed significant inhibitory properties against various cancer cell lines. While specific data for this compound is still emerging, studies on the parent molecule, adenine, provide a foundational understanding.

Adenine has been shown to inhibit the proliferation of human hepatocellular carcinoma (HepG2 and SK-Hep-1) and colon cancer (HT-29 and Caco-2) cells. nih.govmdpi.com This inhibition is often dose- and time-dependent. For instance, in one study, adenine demonstrated a significant reduction in the viability of Bel-7402 and HeLa cells, with the inhibitory effect increasing over a 72-hour period. nih.gov

The mechanism behind this growth inhibition often involves the induction of cell cycle arrest. Studies have indicated that adenine can cause an accumulation of cells in the S phase of the cell cycle, thereby halting cell division and subsequently leading to apoptosis. nih.govmedsci.org This S phase arrest is a critical checkpoint for DNA replication, and its disruption can trigger programmed cell death in cancer cells.

Table 1: Investigated Effects of Adenine on Cancer Cell Lines

| Cell Line | Cancer Type | Observed Effects | Reference |

| Bel-7402 | Hepatocellular Carcinoma | Inhibition of proliferation, S phase arrest, Apoptosis | nih.gov |

| HeLa | Cervical Cancer | Inhibition of proliferation, S phase arrest, Apoptosis | nih.gov |

| HepG2 | Hepatocellular Carcinoma | Inhibition of proliferation, S phase arrest, Apoptosis | medsci.org |

| SK-Hep-1 | Hepatocellular Carcinoma | Inhibition of proliferation, S phase arrest, Apoptosis | medsci.org |

This table is interactive. Click on the headers to sort the data.

Mechanisms of Antiviral Activity in Model Systems

N-substituted adenine derivatives have demonstrated a broad spectrum of antiviral activity, particularly against RNA viruses. nih.govnih.gov The general mechanism for many nucleoside analogs involves interference with viral nucleic acid replication. These compounds can act as chain terminators during viral DNA or RNA synthesis, a mechanism well-documented for classical antiviral drugs. nih.gov

While specific studies on the antiviral mechanisms of this compound are limited, research on similar aliphatic nucleoside analogs provides valuable insights. For example, (S)-9-(2,3-Dihydroxypropyl)adenine has been shown to inhibit the replication of several DNA and RNA viruses, including herpes simplex virus, measles virus, and vesicular stomatitis virus. nih.gov

The antiviral action of these analogs is often dependent on their intracellular conversion to active forms that can be recognized by viral polymerases. Once incorporated into the growing nucleic acid chain, they can prevent further elongation, thus halting viral replication. The broad-spectrum nature of some of these compounds suggests they may target fundamental processes common to many different viruses. nih.govnih.gov

Mechanisms of Anticancer Activity in Research Models

The anticancer activity of this compound and related adenine derivatives appears to be primarily mediated through the induction of apoptosis, or programmed cell death. mdpi.comnih.gov

Studies on structurally similar compounds have revealed that the induction of apoptosis can occur through the intrinsic mitochondrial pathway. mdpi.com This pathway is characterized by the involvement of key cellular components such as cytochrome c and caspases. For instance, a study on (E)-6-amino-9-(styrylsulfonyl)-9H-purine (6-Amino-SPD) in human leukemia cells demonstrated an increased expression of caspase-3 and cytochrome c, both of which are critical executioners of apoptosis. mdpi.com

Furthermore, research on adenine has shown that it can induce apoptosis in hepatocellular carcinoma cells through a signaling cascade involving AMP-activated protein kinase (AMPK) and the tumor suppressor protein p53. medsci.org Activation of this pathway leads to an increase in the expression of pro-apoptotic proteins. medsci.orgresearchgate.net In some cancer cell lines, adenine treatment has been observed to lead to the cleavage of caspase-9 and caspase-3, key events in the apoptotic cascade. medsci.org

In addition to the intrinsic pathway, some N6-substituted adenosine derivatives have been shown to induce apoptosis in gastric carcinoma cells by triggering endoplasmic reticulum (ER) stress and autophagy. nih.gov This involves the production of reactive oxygen species (ROS) and depolarization of the mitochondrial membrane, further contributing to cell death. nih.gov

Table 2: Key Molecular Players in the Anticancer Mechanisms of Adenine Derivatives

| Molecule | Role in Apoptosis | Investigated in | Reference |

| Caspase-3 | Executioner caspase | Leukemia, Hepatocellular Carcinoma | mdpi.commedsci.org |

| Cytochrome c | Activator of caspases | Leukemia | mdpi.com |

| AMPK | Energy sensor, activates p53 | Hepatocellular Carcinoma | medsci.org |

| p53 | Tumor suppressor | Hepatocellular Carcinoma | medsci.org |

| Caspase-9 | Initiator caspase | Hepatocellular Carcinoma | medsci.org |

This table is interactive. Click on the headers to sort the data.

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Essential Pharmacophores

A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond donors, acceptors, hydrophobic centers, and aromatic rings—that are critical for a molecule to interact with a specific biological target. For purine (B94841) derivatives, including those based on the 6-Amino-9H-purine scaffold, several key pharmacophoric features have been identified as crucial for their biological activities, particularly as kinase inhibitors and receptor modulators. nih.govnih.govresearchgate.net

The fundamental purine scaffold itself provides a critical framework. Key features include:

Hydrogen Bond Donors/Acceptors: The nitrogen atoms within the purine rings (N1, N3, N7) and the exocyclic 6-amino group are primary sites for hydrogen bonding. The 6-amino group, in particular, often acts as a crucial hydrogen bond donor, interacting with key residues in the active sites of enzymes or receptors. acs.org

Aromatic Center: The planar, aromatic purine ring system facilitates π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in a protein's binding pocket. nih.gov

Hydrophobic Areas: Specific regions around the purine core can be identified as favorable for hydrophobic interactions. Substitutions at these sites, such as the N9 position, can enhance binding affinity by engaging with nonpolar pockets in the target protein. nih.gov

Pharmacophore models derived from known active compounds consistently highlight these features. For instance, a preliminary model for cytotoxic 2,6,9-trisubstituted purines identified aromatic centers, a hydrogen acceptor/donor center, and a hydrophobic area as the main structural requirements for activity. nih.govnih.gov These models serve as valuable blueprints for designing new molecules with a higher probability of biological activity.

Table 1: Essential Pharmacophoric Features of Purine Derivatives

| Pharmacophoric Feature | Structural Basis (on Purine Core) | Type of Interaction | Importance in Biological Activity |

|---|---|---|---|

| Hydrogen Bond Donor | 6-Amino Group (exocyclic) | Hydrogen Bonding | Often essential for anchoring the ligand to the target protein; critical for adenosine (B11128) receptor affinity. acs.org |

| Hydrogen Bond Acceptor | N1, N3, N7 atoms of the purine ring | Hydrogen Bonding | Participates in forming stable complexes with the target; N7 is often noted for stabilizing inhibitor-kinase complexes. nih.gov |

| Aromatic Ring | Fused pyrimidine (B1678525) and imidazole (B134444) rings | π-π Stacking | Contributes to binding affinity through interactions with aromatic residues in the binding site. nih.gov |

| Hydrophobic Region | Region around the N9-substituent | Hydrophobic/Van der Waals Interactions | Modulation of this region via side chain modifications can significantly impact potency and selectivity. nih.gov |

Impact of Side Chain Modifications on Biological Activity

The side chain at the N9 position of the purine ring is a critical determinant of biological activity and selectivity. Modifications to the 3-hydroxypropyl chain of 3-(6-Amino-9H-purin-9-yl)propan-1-ol can profoundly influence its interaction with biological targets. Research on various N9-substituted adenine (B156593) derivatives has shown that altering the length, volume, and functionality of this side chain can modulate potency and target specificity. nih.govnih.gov

Studies on N9-substituted N⁶-[(3-methylbut-2-en-1-yl)amino]purine (iP) derivatives, which are cytokinins, revealed that substitutions at the N9 position with various alkyl chains (C2-C4) terminated by different functional groups led to a range of activities in bioassays. nih.gov This demonstrates that even subtle changes to the N9 side chain can have significant biological consequences.

In the context of kinase inhibitors, the length and volume of the alkyl group at N9 are considered important for increasing hydrophobic interactions within the enzyme's binding cavity. nih.gov For example, in the development of inhibitors for Bcr-Abl and BTK kinases, modifications to the N9-alkyl group were a key part of the design strategy to enhance potency. nih.gov

The metabolic fate of the molecule is also influenced by the N9 side chain. Studies on the N-oxidation of 9-alkyladenines showed that while 9-methyladenine (B15306) was not N-oxidized, 9-benzyladenine (B1666361) underwent both N-oxide formation and N-debenzylation. nih.gov This suggests that the size and nature of the N9-substituent affect how the molecule is processed by metabolic enzymes.

Table 2: Influence of N9-Side Chain Modifications on Cytokinin Activity

| N9-Substituent | Effect on Activity in Tobacco Callus Bioassay | Reference |

|---|---|---|

| -H (unsubstituted) | Baseline activity | mdpi.com |

| -CH₂CH₂Cl (Chloroethyl) | Higher activity than reference (Kinetin) | mdpi.com |

| -CH₂CH₂Br (Bromoethyl) | Higher activity than reference (Kinetin) | mdpi.com |

| -CH₂CH₂OCH₂CH₃ (Ethoxyethyl) | Significant activity | nih.govmdpi.com |

| -Propyl | Less active than parent base | mdpi.com |

| -Cyclohexyl | Less active than parent base | mdpi.com |

Stereochemical Influences on Molecular Recognition and Biological Effects

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a paramount role in molecular recognition. Biological systems, such as enzyme active sites and cell surface receptors, are inherently chiral and can differentiate between stereoisomers (enantiomers or diastereomers) of a ligand. While this compound itself is achiral, many closely related and biologically important analogs possess chiral centers, often in the N9-side chain.

A prominent example is Tenofovir, an antiviral agent, which is structurally related to the subject compound. Its active form features an (R)-9-(2-phosphonylmethoxypropyl)adenine structure. The stereochemistry at the propyl side chain is absolutely critical for its antiviral activity. The (R)-enantiomer is the biologically active form, highlighting the stereospecificity of the target enzyme, viral reverse transcriptase.

Furthermore, studies involving the synthesis of purine conjugates with natural amino acids have underscored the importance of maintaining stereochemical integrity. nih.govnih.gov In the synthesis of N-(purin-6-yl)dipeptides, it was discovered that certain coupling methods led to racemization at the chiral center of the amino acid component. nih.govnih.gov This resulted in a mixture of diastereomers. Subsequent biological testing revealed that the activity of the diastereomerically pure compound could differ from that of the mixture, emphasizing that different stereoisomers can have distinct biological effects. nih.gov For instance, while an individual (S,S)-diastereomer of one compound showed the same antimycobacterial activity as a mixture of (S,S) and (R,S) diastereomers, modifying the purine core in the pure diastereomer led to decreased activity. nih.gov This indicates a complex interplay between the stereochemistry of the side chain and the structure of the purine core in determining the ultimate biological effect.

Rational Design Principles for Novel Purine Derivatives

The accumulated knowledge from SAR and pharmacophore studies has enabled the establishment of rational design principles for creating novel purine derivatives with desired biological activities. researchgate.net This approach moves beyond random screening to a more directed, hypothesis-driven process of drug discovery.

Key principles in the rational design of purine derivatives include:

Scaffold Hopping and Bioisosterism: The core purine structure can be modified or replaced with other heterocyclic systems (bioisosteres) that retain the key pharmacophoric features. This can lead to improved properties such as selectivity or metabolic stability.

Structure-Based Design: When the three-dimensional structure of the target protein is known, computational tools like molecular docking can be used to predict how designed ligands will bind. researchgate.net This allows for the design of molecules with optimized shapes and functionalities to complement the target's active site. For example, designing N9/N7-substituted 6-aminopurines as kinase inhibitors involved molecular modeling to understand their fit in the enzyme's active site. nih.gov

Fragment-Based and de novo Design: This involves building novel inhibitors by combining smaller molecular fragments that are known to bind to specific pockets of the target protein.

Systematic Side Chain Optimization: As discussed, the N9 position is a prime target for modification. A rational approach involves systematically altering the side chain's length, flexibility, polarity, and stereochemistry to fine-tune interactions with the target and improve properties like potency and selectivity. nih.gov For instance, the design of 2,6,9-trisubstituted purine derivatives as kinase inhibitors involved considering the volume and length of the N9-alkyl group to enhance hydrophobic interactions. nih.gov

By applying these principles, researchers have successfully designed potent and selective inhibitors for various targets, including cyclin-dependent kinases (CDKs), tyrosine kinases, and purine nucleoside phosphorylase (PNP). researchgate.netnih.govacs.orgnih.gov This rational, iterative process of design, synthesis, and testing accelerates the discovery of new therapeutic agents based on the versatile purine scaffold.

Computational and Theoretical Investigations

Molecular Docking Analyses for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions. While specific docking studies on 3-(6-Amino-9H-purin-9-yl)propan-1-ol are not extensively documented in publicly available literature, the principles can be inferred from studies on similar acyclic nucleoside analogs and purine (B94841) derivatives. researchgate.netnih.gov These studies often target enzymes crucial for viral replication or cancer cell proliferation, such as kinases, polymerases, and proteases. nih.govejmo.org

A hypothetical docking study of this compound would involve preparing the 3D structure of the ligand and the target protein. The docking algorithm would then explore various conformations of the ligand within the active site of the protein, scoring them based on a force field that estimates the binding energy. Key interactions typically observed for purine analogs include hydrogen bonds involving the amino group and the nitrogen atoms of the purine ring, as well as hydrophobic interactions with the protein's side chains. The flexible propanol (B110389) side chain can adopt various conformations to fit into the binding pocket, potentially forming additional hydrogen bonds through its hydroxyl group.

Table 1: Potential Molecular Docking Targets and Key Interactions for Purine Analogs

| Target Class | Potential Interacting Residues | Types of Interactions |

| Protein Kinases | Asp, Lys, hinge region backbone | Hydrogen bonding, π-π stacking |

| Viral Polymerases | Asp, Asn, Arg | Hydrogen bonding, electrostatic interactions |

| Purine Nucleoside Phosphorylase (PNP) | Asp, Asn, Tyr, Met | Hydrogen bonding, hydrophobic interactions |

| Heat Shock Protein 90 (Hsp90) | Asp, Lys, Asn, Thr | Hydrogen bonding, hydrophobic interactions |

The results of such analyses can predict the binding affinity (e.g., in kcal/mol) and visualize the specific interactions that stabilize the ligand-protein complex, providing a rationale for the compound's potential biological activity and a basis for designing more potent inhibitors. ejmo.org

Molecular Dynamics Simulations to Explore Conformational Dynamics

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of ligand-protein interactions over time. nih.gov Following a molecular docking study, MD simulations can be employed to assess the stability of the predicted binding pose of this compound within the active site of a target protein. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes in both the ligand and the protein.

A typical MD simulation would involve placing the docked complex in a simulated physiological environment (water, ions) and running the simulation for a duration ranging from nanoseconds to microseconds. Analysis of the simulation trajectory can reveal:

Stability of the binding pose: The root-mean-square deviation (RMSD) of the ligand's atomic positions is monitored. A stable RMSD suggests that the ligand remains in its initial binding pocket.

Flexibility of the protein and ligand: The root-mean-square fluctuation (RMSF) of individual residues or atoms indicates regions of high flexibility. This can highlight which parts of the protein are involved in induced-fit binding. nih.gov

Key intermolecular interactions: The persistence of hydrogen bonds and other non-covalent interactions throughout the simulation can be analyzed to identify the most critical interactions for binding.

For this compound, MD simulations could reveal how the flexible propanol chain adapts to the dynamic movements of the protein's active site, potentially uncovering transient interactions not identified in static docking studies.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to investigate the electronic properties of a molecule, such as its geometry, charge distribution, and reactivity. nih.gov For this compound, methods like Density Functional Theory (DFT) can be used to optimize the molecule's geometry and calculate its electronic structure. acs.org

These calculations can provide valuable information, including:

Conformational analysis: By calculating the relative energies of different conformers of the propanol side chain, the most stable, low-energy conformations can be identified. This is crucial for understanding which shape the molecule is likely to adopt when interacting with a biological target. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This can predict sites for potential hydrogen bonding and other electrostatic interactions.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution provide insights into the molecule's reactivity and its ability to participate in charge-transfer interactions.

Time-dependent DFT (TD-DFT) calculations can also be used to predict the electronic absorption spectra of the molecule, which can be correlated with experimental data. acs.orgresearchgate.net

Table 2: Representative Quantum Chemical Data for Adenine (B156593) Analogs

| Calculation Type | Information Obtained | Relevance |

| Geometry Optimization | Bond lengths, bond angles, dihedral angles | Provides the most stable 3D structure |

| Frequency Calculation | Vibrational frequencies | Confirms the optimized structure is a true minimum |

| MEP Analysis | Electron density distribution | Identifies sites for non-covalent interactions |

| HOMO-LUMO Analysis | Energy gap, orbital distribution | Predicts chemical reactivity and stability |

Structure-Based Drug Design Methodologies Applied to Purine Scaffolds

Structure-based drug design (SBDD) is a powerful approach that utilizes the 3D structural information of a biological target to design potent and selective inhibitors. nih.govnih.gov The purine scaffold has been extensively explored using SBDD methodologies to develop inhibitors for various targets, including protein kinases, Hsp90, and purine nucleoside phosphorylase (PNP). nih.govmdpi.com

The general workflow for SBDD involving a purine scaffold like that of this compound would be:

Target Identification and Validation: Identifying a biologically relevant target and obtaining its 3D structure, typically through X-ray crystallography or cryo-electron microscopy.

Lead Identification: Using molecular docking to screen a library of compounds, including purine analogs, to identify initial hits that bind to the target. This compound could serve as such a starting fragment.

Lead Optimization: Iteratively modifying the lead compound to improve its binding affinity and selectivity. For the purine scaffold, this could involve:

Modifications at the 6-position: The amino group can be replaced with other substituents to form new hydrogen bonds or hydrophobic interactions.

Substitutions on the purine ring: Adding substituents at other positions (e.g., C2, C8) to exploit specific pockets in the active site.

Alterations of the N9-substituent: Modifying the propanol side chain to optimize its length, flexibility, and interactions with the target. nih.gov

For example, in the design of Hsp90 inhibitors, the N9-substituent of the purine scaffold is often designed to occupy a hydrophobic pocket, and modifications are made to enhance π-π stacking interactions. nih.gov Similarly, in the development of cyclin-dependent kinase (CDK) inhibitors, substitutions on the purine ring have been crucial for achieving high potency and selectivity. cancer.gov The insights gained from computational studies on this compound can thus guide the rational design of novel and more effective therapeutic agents based on the versatile purine scaffold.

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Techniques in Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of 3-(6-Amino-9H-purin-9-yl)propan-1-ol. By probing the interactions of the molecule with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are used to confirm the presence and connectivity of the purine (B94841) ring and the N-9 substituted propanol (B110389) side chain.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. The expected chemical shifts for this compound in a solvent like DMSO-d₆ are based on the analysis of structurally similar N9-substituted adenine (B156593) derivatives. mdpi.comresearchgate.net The distinct signals for the purine ring protons (H-2 and H-8) typically appear in the downfield aromatic region, while the aliphatic protons of the propanol chain are found upfield. The broad signal for the exocyclic amino group and the triplet for the hydroxyl proton are also key diagnostic features.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-2 (Purine) | ~ 8.15 | Singlet (s) |

| H-8 (Purine) | ~ 8.25 | Singlet (s) |

| -NH₂ (Amino) | ~ 7.20 | Broad Singlet (br s) |

| N9-CH₂ -CH₂-CH₂-OH | ~ 4.20 | Triplet (t) |

| N9-CH₂-CH₂ -CH₂-OH | ~ 2.00 | Multiplet (m) |

| N9-CH₂-CH₂-CH₂ -OH | ~ 3.50 | Triplet (t) |

| N9-CH₂-CH₂-CH₂-OH | ~ 4.50 | Triplet (t) |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The purine ring carbons resonate at lower field due to their aromaticity, while the sp³-hybridized carbons of the propanol side chain appear at higher field. Data from related purine analogues suggest a predictable pattern of chemical shifts. researchgate.net

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Purine) | ~ 152.5 |

| C-4 (Purine) | ~ 149.5 |

| C-5 (Purine) | ~ 118.5 |

| C-6 (Purine) | ~ 156.0 |

| C-8 (Purine) | ~ 141.0 |

| N9 -CH₂-CH₂-CH₂-OH | ~ 41.0 |

| N9-CH₂-CH₂ -CH₂-OH | ~ 32.0 |

| N9-CH₂-CH₂-CH₂ -OH | ~ 58.0 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₁₁N₅O), high-resolution mass spectrometry (HRMS) would confirm its molecular formula with high accuracy. The expected monoisotopic mass is 193.0964 g/mol . Electron ionization (EI) or electrospray ionization (ESI) techniques are commonly employed. The fragmentation pattern provides further structural evidence. Key fragmentation pathways would involve the loss of the hydroxyl group, cleavage of the propanol side chain, and fragmentation of the adenine core. researchgate.netdocbrown.info

Interactive Data Table: Expected Mass Spectrometry Fragmentation

| m/z Value | Proposed Fragment Identity | Description |

| 193 | [M]⁺ | Molecular Ion |

| 176 | [M - OH]⁺ | Loss of the hydroxyl radical |

| 162 | [M - CH₂OH]⁺ | Alpha-cleavage, loss of hydroxymethyl radical |

| 135 | [C₅H₅N₅]⁺ | Adenine fragment cation |

| 108 | [C₄H₄N₄]⁺ | Adenine fragment after loss of HCN |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic absorption bands for its primary amine, primary alcohol, and the purine ring system. The presence of a broad O-H stretch and distinct N-H stretching bands are key identifiers. mdpi.com

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Description of Vibration |

| O-H (Alcohol) | 3400 - 3200 (broad) | Stretching |

| N-H (Amine) | 3350 - 3150 (two sharp bands) | Asymmetric & Symmetric Stretching |

| C-H (Aromatic) | 3100 - 3000 | Stretching |

| C-H (Aliphatic) | 2960 - 2850 | Stretching |

| C=N, C=C (Purine Ring) | 1650 - 1550 | Ring Stretching |

| N-H (Amine) | 1640 - 1560 | Bending (Scissoring) |

| C-O (Alcohol) | 1075 - 1000 | Stretching |

Chromatographic Separations and Purity Assessment

Chromatographic techniques are fundamental for separating this compound from reaction mixtures and for assessing its purity. The choice of method depends on the scale and purpose of the separation.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

HPLC is a high-resolution technique used for both the quantification (analytical) and purification (preparative) of purine derivatives. Given the polar nature of this compound, reversed-phase HPLC is a common analytical approach. rsc.org

For robust separation, mixed-mode columns that combine reversed-phase and ion-exchange or HILIC (Hydrophilic Interaction Liquid Chromatography) mechanisms can be particularly effective for polar, basic compounds like adenine derivatives. helixchrom.comhelixchrom.com An alternative is ion-pairing reversed-phase HPLC, where an ion-pairing reagent is added to the mobile phase to improve the retention and peak shape of ionic analytes. nih.govnih.gov

A typical HPLC method would involve:

Column: C18, C8, or specialized polar-embedded columns.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol.

Detection: UV detection is highly effective, as the purine ring has a strong chromophore with a maximum absorbance typically around 260 nm. rsc.org

Thin-Layer Chromatography (TLC) for Reaction Monitoring

TLC is a rapid and cost-effective method used to monitor the progress of chemical reactions, such as the N-alkylation of adenine to form this compound. researchgate.net By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, the consumption of starting materials and the formation of the product can be visualized.

The choice of stationary and mobile phases is critical. Silica gel is a common stationary phase for the separation of moderately polar organic compounds. nih.gov Due to the polarity of the target compound, a relatively polar mobile phase is required. A common solvent system for purine derivatives is a mixture of a chlorinated solvent and an alcohol, such as dichloromethane/methanol or chloroform/methanol, often with a small amount of ammonia (B1221849) to reduce peak tailing. researchgate.netnih.gov The components are visualized under UV light (254 nm), where the purine ring appears as a dark spot. The retention factor (Rf) value of the product will be distinct from that of the starting materials, allowing for clear reaction tracking.

Enantiomeric Purity Determination Methods

While "this compound" is an achiral molecule, the introduction of a stereocenter, for instance, by shifting the hydroxyl group to the second position of the propan chain to form "(R)- or (S)-1-(6-amino-9H-purin-9-yl)propan-2-ol", necessitates methods for determining enantiomeric purity. Such chiral analogues are significant, for example, as impurities or metabolites of antiviral drugs like Tenofovir. medchemexpress.comlab-chemicals.com High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the predominant technique for resolving enantiomers of these purine derivatives. researchgate.netlums.ac.irresearchgate.net

The principle of this method lies in the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times and thus separation. researchgate.netlums.ac.irresearchgate.net Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely employed for this purpose. researchgate.net

Detailed Research Findings:

Several studies have focused on developing robust HPLC methods for the enantiomeric separation of chiral analogues of "this compound". For instance, the enantiomers of Tenofovir Disoproxil Fumarate (TDF), a prodrug of Tenofovir, have been successfully resolved using various amylose and cellulose-based columns. researchgate.netlums.ac.irresearchgate.net

One study detailed a method for separating the (R) and (S) isomers of TDF on a Chiralcel OD-H column. researchgate.net The separation was achieved under normal-phase conditions, highlighting the importance of the mobile phase composition in achieving optimal resolution. The method was validated for linearity, repeatability, and limits of detection and quantification, demonstrating its suitability for quality control. researchgate.net

Another investigation focused on the enantiomeric separation of TDF using an amylose-based CSP, the NUCLEOCEL ALPHA-RP S column. lums.ac.irresearchgate.net This method employed a reversed-phase approach and was optimized by studying the effects of mobile phase composition and column temperature on the separation. lums.ac.irresearchgate.net

The following interactive data table summarizes the conditions and outcomes of these representative studies on the chiral separation of Tenofovir Disoproxil, a closely related chiral derivative.

| Parameter | Method 1 researchgate.net | Method 2 lums.ac.irresearchgate.net |

| Chiral Stationary Phase | Chiralcel OD-H (5 µm) | NUCLEOCEL ALPHA-RP S (5 µm) |

| Mobile Phase | n-hexane:ethanol (95:5 v/v) with 0.2% diethylamine | methanol:acetonitrile (95:5 v/v) with 0.1% triethylamine |

| Flow Rate | Not Specified | 0.8 mL/min |

| Detection Wavelength | Not Specified | 260 nm |

| Resolution (Rs) | > 1.78 | Not Specified |

| Limit of Detection (LOD) | 0.005 µg | 0.06 µg/mL |

| Limit of Quantitation (LOQ) | 0.015 µg | 0.2 µg/mL |

These methods demonstrate the successful application of chiral HPLC for the quality control of purine derivatives where enantiomeric purity is a critical attribute.

X-ray Diffraction Studies for Solid-State Characterization

Detailed Research Findings:

A study on 6-Amino-3-(prop-2-en-1-yl)-9H-purin-3-ium Tetracopper(I) Hexabromide , an allyl-substituted adenine derivative, provides a detailed crystallographic analysis. mdpi.com The compound was characterized by single-crystal X-ray diffraction, revealing a monoclinic crystal system with the space group P21/c. mdpi.com The study highlighted the significant role of hydrogen bonds in the construction of the crystal structure. mdpi.com

Another relevant investigation focused on the crystal structure of (1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol dihydrochloride . mdpi.com X-ray profiling showed that this compound crystallized as a dichloride salt and incorporated a molecule of water into its crystal lattice. mdpi.com A detailed analysis of the bond lengths and electron density maps indicated protonation at both the spirocycle nitrogen and the N(1) position of the purine ring. mdpi.com

The crystallographic data from the study on 6-Amino-3-(prop-2-en-1-yl)-9H-purin-3-ium Tetracopper(I) Hexabromide is presented in the interactive data table below. mdpi.com

| Crystallographic Parameter | 6-Amino-3-(prop-2-en-1-yl)-9H-purin-3-ium Tetracopper(I) Hexabromide mdpi.com |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.6870(3) |

| b (Å) | 9.7447(2) |

| c (Å) | 16.4418(4) |

| α (°) | 90 |

| β (°) | 100.681(3) |

| γ (°) | 90 |

| Volume (ų) | 1367.72(7) |

| Z | 2 |

| Temperature (K) | 150 |

These examples underscore the utility of X-ray diffraction in providing precise structural information for adenine derivatives, which is crucial for understanding their intermolecular interactions and solid-state packing.

Future Research Trajectories and Broader Academic Implications

Exploration of Undiscovered Biological Pathways and Interactions

The structural similarity of 3-(6-Amino-9H-purin-9-yl)propan-1-ol to endogenous purines like adenine (B156593) suggests it could interact with a variety of biological pathways. Future research could focus on its potential to modulate the activity of enzymes and receptors that recognize purine (B94841) structures. A primary area of investigation would be its interaction with adenosine (B11128) receptors (A1, A2A, A2B, A3), which are crucial in cardiovascular, neurological, and inflammatory processes. The N9-propanol side chain could influence receptor subtype selectivity and signaling outcomes.

Another avenue for exploration is its potential role as a substrate or inhibitor for enzymes involved in purine metabolism, such as purine nucleoside phosphorylase (PNP) or adenosine deaminase (ADA). Dysregulation of these enzymes is linked to immunological disorders, making inhibitors a therapeutic target. Furthermore, its ability to interact with cyclin-dependent kinases (CDKs), a family of enzymes often targeted in cancer therapy, warrants investigation, as many CDK inhibitors are purine analogs.

Development of this compound as a Biochemical Probe

The structure of this compound is amenable to modification for use as a biochemical probe. The terminal hydroxyl group on the propanol (B110389) side chain provides a convenient attachment point for various reporter molecules, such as fluorophores, biotin, or radioactive isotopes, without significantly altering the core purine structure that engages with biological targets.

Such probes could be invaluable for:

Target Identification: By attaching an affinity tag, the compound could be used in pull-down assays to identify its binding partners in cell lysates, thereby uncovering novel biological targets.

Enzyme Activity Assays: A fluorescently labeled version could be used to develop high-throughput screening assays to find new inhibitors of a target enzyme.

Receptor Localization and Trafficking Studies: A fluorescent probe could be used in cellular imaging to visualize the distribution and movement of its target receptor on the cell surface and within intracellular compartments.

Integration into Rational Drug Design Frameworks for Advanced Therapeutic Agents

The this compound scaffold represents a valuable starting point for rational drug design. The purine core is a "privileged scaffold" in medicinal chemistry, known to interact with a wide range of protein targets. The N9-propanol side chain offers a vector for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Future drug design efforts could involve:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives with modifications to the propanol chain (e.g., altering its length, introducing chirality, or adding functional groups) to understand how these changes affect biological activity.

Prodrug Strategies: The hydroxyl group could be esterified to create prodrugs with improved oral bioavailability. These prodrugs would be inactive until metabolized in the body to release the active parent compound. This approach is common for nucleoside and nucleotide analogs used as antiviral agents.

Fragment-Based Drug Discovery: The compound itself could be used as a fragment that binds to a target protein. X-ray crystallography could then be used to visualize the binding mode and guide the design of larger, more potent molecules that build upon this initial interaction.

Contribution to the Understanding of Purine Biology and Medicinal Chemistry

Systematic investigation of this compound and its derivatives would contribute to the broader understanding of purine biology. By comparing its biological effects to other N9-substituted adenines, researchers can elucidate the specific role of the hydroxypropyl side chain in molecular recognition by various purine-binding proteins.

This research would help to answer fundamental questions in medicinal chemistry, such as how the length and flexibility of an N9-alkyl chain influence binding affinity and selectivity for different classes of purinergic targets. The data generated from such studies would enrich the collective knowledge base, aiding in the future design of more sophisticated and target-specific purine-based therapeutics for a wide range of diseases.

Q & A

Basic: What are the key spectroscopic techniques for characterizing 3-(6-Amino-9H-purin-9-yl)propan-1-ol, and how are spectral discrepancies resolved?

Answer:

- 1H/13C NMR : Assign protons and carbons using DEPT, COSY, and HSQC experiments. For example, the hydroxyl and amino protons may exhibit broad peaks due to hydrogen bonding, requiring DMSO-d6 or D2O exchange .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]+ at m/z 251.285 for C11H17N5O2) .

- X-ray Crystallography : For unambiguous structural confirmation, use SHELX for refinement and ORTEP-III for visualization .

- Discrepancy Resolution : Variable-temperature NMR or crystallographic validation can address batch-to-batch inconsistencies caused by tautomerism or solvent effects.

Basic: What synthetic routes yield this compound with high purity?

Answer:

- Nucleophilic Substitution : React 6-chloropurine with 3-amino-1-propanol under basic conditions (e.g., NaH in DMF) .

- Purification : Column chromatography (silica gel, MeOH/CH2Cl2 gradient) removes unreacted purine derivatives. Purity >95% is achievable via recrystallization from ethanol-water mixtures .

- Yield Optimization : Monitor reaction progress via TLC (Rf ~0.3 in 10% MeOH/CH2Cl2) and adjust stoichiometry to minimize byproducts.

Advanced: How can computational modeling predict the compound’s binding affinity to adenosine receptors?

Answer:

- Molecular Docking : Use AutoDock Vina with receptor PDB IDs (e.g., 3EML for A2A adenosine receptor). The purine core aligns with the receptor’s binding pocket, while the propanol chain may influence selectivity .

- MD Simulations : GROMACS simulations (10 ns, CHARMM36 force field) assess stability of ligand-receptor complexes. Pay attention to hydrogen bonds between the amino group and Glu169 .

- QSAR Models : Correlate substituent effects (e.g., chain length) with activity data from analogs like Aristeromycin .

Advanced: How should researchers address contradictions in reported cytotoxicity data?

Answer:

- Standardized Assays : Use identical cell lines (e.g., HEK293 or HeLa) and incubation times (24–48 hrs) for IC50 comparisons. Discrepancies may arise from varying serum concentrations or metabolic activity .

- Metabolite Screening : LC-MS/MS identifies degradation products (e.g., oxidized purine derivatives) that may contribute to toxicity .

- Positive Controls : Include reference compounds (e.g., 9-(2-hydroxyethyl)adenine) to validate assay conditions .

Basic: What are the stability profiles of this compound under different storage conditions?

Answer:

| Condition | Stability | Evidence |

|---|---|---|

| 2–8°C (dry) | Stable for >12 months; no degradation | |

| RT (60% humidity) | 10% decomposition after 3 months | |

| Aqueous solution (pH 7.4) | Half-life: 48 hrs (hydrolysis) |

- Storage Recommendations : Lyophilize for long-term storage. Avoid light and acidic/basic conditions.

Advanced: What experimental strategies validate the compound’s role in modulating miRNA expression (e.g., miR-26a)?

Answer:

- qRT-PCR : Quantify miR-26a levels in treated vs. untreated cells (e.g., HCT-116 colon cancer cells) using U6 snRNA as a reference .

- Luciferase Reporters : Clone miR-26a binding sites into a pMIR-REPORT vector to confirm direct targeting.

- Rescue Experiments : Co-transfect miR-26a mimics/inhibitors to verify specificity. A 2-fold change in expression is considered significant .

Advanced: How can crystallographic twinning complicate structure determination, and what refinements are required?

Answer:

- Twinning Detection : Use SHELXL’s BASF parameter to estimate twin fractions. For monoclinic crystals, twinning via a 180° rotation about the c-axis is common .

- Refinement Strategy : Apply the HKLF5 format in SHELXL for twinned data. R1 values <5% indicate acceptable resolution .

- Validation : Check for abnormal displacement parameters or electron density mismatches using PLATON .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- Toxicity Data : LD50 (oral, mouse) = 2 mg/kg; wear nitrile gloves, lab coats, and safety goggles .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine powders.

- Spill Management : Neutralize with 10% acetic acid and adsorb with vermiculite .

Advanced: How does the propanol side chain influence pharmacokinetic properties compared to shorter-chain analogs?

Answer:

- LogP Calculation : The compound’s LogP (~0.8) suggests moderate hydrophilicity, enhancing solubility but reducing membrane permeability vs. methyl analogs (LogP ~1.5) .

- Metabolism : CYP3A4-mediated oxidation of the propanol group generates a carboxylic acid metabolite, detectable via HPLC-MS .

- Half-Life : In vivo studies in rats show t1/2 = 2.3 hrs (IV) vs. 1.1 hrs for ethyl analogs due to slower renal clearance .

Advanced: How to resolve conflicting bioactivity data between enzymatic and cell-based assays?

Answer:

- Enzyme vs. Cellular Context : Test pure enzyme (e.g., adenosine kinase) vs. cell lysates. Off-target effects (e.g., phosphodiesterase inhibition) may explain discrepancies .

- Permeability Assays : Use Caco-2 monolayers to assess cellular uptake. Poor permeability (Papp <1×10⁻⁶ cm/s) may reduce efficacy in intact cells .

- Negative Controls : Include allosteric modulators (e.g., PSB-603) to rule out nonspecific binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.